molecular formula C29H27FN4O2 B2615370 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide CAS No. 1189675-91-9

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide

Cat. No.: B2615370
CAS No.: 1189675-91-9
M. Wt: 482.559
InChI Key: FNZKWNQLBAYHJB-UHFFFAOYSA-N
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Description

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide is a complex organic compound featuring a pyrido[3,4-d]pyrimidine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties.

Mechanism of Action

Target of Action

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide primarily target cyclin-dependent kinases (CDKs), particularly CDK2. CDKs play a crucial role in regulating the cell cycle, and their inhibition can lead to cell cycle arrest, making these compounds potential candidates for cancer treatment .

Mode of Action

This compound and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide interact with CDK2 by binding to its active site. This binding inhibits the kinase activity of CDK2, preventing the phosphorylation of its substrates, which is essential for cell cycle progression. As a result, cells are unable to transition from the G1 phase to the S phase, leading to cell cycle arrest and potentially inducing apoptosis .

Biochemical Pathways

The inhibition of CDK2 by this compound and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide affects several biochemical pathways. Key pathways include the cell cycle regulation pathway, where the compounds prevent the activation of downstream targets such as cyclin E and cyclin A. This disruption leads to the accumulation of cells in the G1 phase and triggers apoptotic pathways, resulting in programmed cell death .

Pharmacokinetics

The pharmacokinetics of this compound and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide involve absorption, distribution, metabolism, and excretion (ADME) properties. These compounds are absorbed through the gastrointestinal tract and distributed throughout the body, with a preference for tissues with high CDK2 expression. They undergo hepatic metabolism, primarily through cytochrome P450 enzymes, and are excreted via the renal and biliary routes. The bioavailability of these compounds is influenced by their solubility and stability in the gastrointestinal environment .

Result of Action

The molecular and cellular effects of this compound and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide include the induction of cell cycle arrest and apoptosis in cancer cells. By inhibiting CDK2, these compounds prevent the phosphorylation of key proteins required for cell cycle progression, leading to the accumulation of cells in the G1 phase. This disruption of the cell cycle triggers apoptotic pathways, resulting in the selective elimination of cancer cells .

Action Environment

The action of this compound and N-butyl-2-{[4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]thio}acetamide is influenced by various environmental factors. These include pH, temperature, and the presence of other biomolecules that may affect the stability and efficacy of the compounds. For instance, acidic or basic conditions can alter the solubility and stability of the compounds, impacting their bioavailability. Additionally, interactions with other drugs or biomolecules can influence the binding affinity and inhibitory activity of these compounds .

: Source

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide typically involves multi-step organic reactions. One common approach includes the condensation of a benzyl-substituted pyrido[3,4-d]pyrimidine derivative with a fluorophenyl ketone under controlled conditions. The reaction is often catalyzed by a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves recrystallization or chromatographic techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further analyzed for their biological activities .

Scientific Research Applications

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-3-yl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H27FN4O2/c1-32(24-10-6-3-7-11-24)27(35)20-34-28(22-12-14-23(30)15-13-22)31-26-19-33(17-16-25(26)29(34)36)18-21-8-4-2-5-9-21/h2-15H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZKWNQLBAYHJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CN2C(=NC3=C(C2=O)CCN(C3)CC4=CC=CC=C4)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H27FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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